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Compound of Interest

Compound Name: 1,6-Dibromo-2-naphthol

Cat. No.: B094854 Get Quote

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-
Dibromo-2-naphthol (CAS No: 16239-18-2), a key intermediate in organic synthesis. Aimed at

researchers, chemists, and quality control professionals, this document details the

interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance

(NMR) spectra. The protocols for data acquisition and the logic behind spectral interpretation

are presented to ensure structural confirmation and facilitate its use in further applications.

Introduction
1,6-Dibromo-2-naphthol is a substituted naphthalenol derivative. The precise confirmation of

its molecular structure is paramount for its application in research and development, particularly

in the synthesis of more complex molecules. Spectroscopic analysis provides a definitive, non-

destructive method for structural elucidation. This guide synthesizes data from mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a

complete analytical profile of the target compound.

Molecular Structure and Properties
IUPAC Name: 1,6-dibromonaphthalen-2-ol[1][2]

Molecular Formula: C₁₀H₆Br₂O[1][3]
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Molecular Weight: 301.96 g/mol [1][4]

Appearance: Pink to purple or light brown powder[1][4]

Melting Point: 105-107 °C[4][5]

Structure:

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

1,6-Dibromo-2-naphthol, confirming its elemental composition.

Experimental Protocol: Electron Ionization (EI)
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like

methanol or dichloromethane.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is used.

Ionization: The sample is subjected to a standard 70 eV electron beam in the ion source.

Analysis: The resulting fragments are separated by a quadrupole mass analyzer.

Data Interpretation
The mass spectrum of 1,6-Dibromo-2-naphthol is characterized by a distinctive isotopic

pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major

isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion.[1]

m/z 300: Corresponds to [C₁₀H₆⁷⁹Br₂O]⁺.

m/z 302: Corresponds to [C₁₀H₆⁷⁹Br⁸¹BrO]⁺.

m/z 304: Corresponds to [C₁₀H₆⁸¹Br₂O]⁺.
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The relative intensity of these peaks is expected to be in a 1:2:1 ratio, which is a hallmark

of a dibrominated compound.[1]

Fragmentation Pathway
The primary fragmentation involves the loss of bromine atoms and the carbonyl group.

C₁₀H₆Br₂O⁺˙
m/z 300, 302, 304

[M-Br]⁺
m/z 221, 223

- Br˙

[M-2Br]⁺
m/z 142- Br˙

[M-Br-CO]⁺
m/z 193, 195

- CO

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation of 1,6-Dibromo-2-naphthol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance
(ATR)

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR

crystal (e.g., diamond or germanium).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An air

background spectrum is subtracted.

Spectral Data and Interpretation
The IR spectrum confirms the presence of the hydroxyl and aromatic functionalities.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3500-3200 (broad) O-H stretch Phenolic Hydroxyl

~3100-3000 C-H stretch Aromatic C-H

~1600-1450 C=C stretch Aromatic Ring

~1200 C-O stretch Phenol

~600-500 C-Br stretch Aryl Bromide

O-H Stretch: A prominent broad absorption band in the region of 3500-3200 cm⁻¹ is definitive

for the hydroxyl group, with broadening caused by hydrogen bonding.

Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirm the

presence of the naphthalene aromatic system.

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region at

lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol
Sample Preparation: Approximately 5-10 mg of 1,6-Dibromo-2-naphthol is dissolved in 0.6-

0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

Experiments: Standard ¹H and ¹³C{¹H} spectra are recorded.

¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum shows six distinct signals in the aromatic region, corresponding to

the six protons on the naphthalene ring.
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.15 d ~2.0 H-5

~7.80 d ~9.0 H-8

~7.60 dd ~9.0, 2.0 H-7

~7.55 s - H-3

~7.30 d ~9.0 H-4

~5.50 s (broad) - -OH

Causality of Shifts: The proton at the C-3 position is a singlet as it has no adjacent protons.

The protons on the brominated ring (H-5, H-7) are downfield due to the anisotropic effect of

the neighboring ring and the electronegativity of bromine. The broad singlet for the hydroxyl

proton is characteristic and its chemical shift can vary with concentration and temperature.

¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10

carbons of the naphthalene core.

Chemical Shift (δ, ppm) Assignment Rationale

~150 C-2
Carbon bearing the electron-

donating -OH group.

~135-125 C-4a, C-8a
Quaternary carbons at the ring

junction.

~130-120 C-4, C-5, C-7, C-8 Aromatic CH carbons.

~115 C-3 Aromatic CH carbon.

~118 C-6
Carbon bearing the electron-

withdrawing Br atom.

~110 C-1
Carbon bearing the electron-

withdrawing Br atom.
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Substituent Effects: The C-2 carbon attached to the oxygen is significantly deshielded and

appears far downfield. Carbons C-1 and C-6, directly bonded to the electronegative bromine

atoms, also experience a downfield shift compared to unsubstituted naphthalene.

Conclusion
The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides an

unambiguous structural confirmation of 1,6-Dibromo-2-naphthol. The MS data confirms the

molecular formula and the presence of two bromine atoms. The IR spectrum verifies the key

hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a

detailed map of the proton and carbon environments, allowing for the complete assignment of

the molecular structure. This validated dataset serves as a reliable reference for quality control

and future synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b094854?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

